molecular formula C18H18BP B7799586 Borane;triphenylphosphane

Borane;triphenylphosphane

Cat. No.: B7799586
M. Wt: 276.1 g/mol
InChI Key: CHVBILDTVBDARQ-UHFFFAOYSA-N
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Description

Borane-triphenylphosphane (CAS: 2049-55-0) is a Lewis acid-base adduct formed by the coordination of triphenylphosphane (PPh₃) with borane (BH₃). Its molecular formula is C₁₈H₁₅P·H₃B, with a molecular weight of 276.12 g/mol . The compound is widely used in organic synthesis as a reducing agent, stabilizer for reactive intermediates, and catalyst in cross-coupling reactions. Its stability arises from the electron-deficient borane moiety binding to the lone pair on phosphorus, which inhibits oxidation of the P(III) center .

Properties

IUPAC Name

borane;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.BH3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVBILDTVBDARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Polymerization Catalysis

Triphenylborane in Polymerization:
Triphenylborane serves as an effective catalyst in various polymerization processes. It has been utilized in the copolymerization of epoxides with carbon dioxide (CO₂) and isocyanates to produce polycarbonate copolymers and polyurethanes. These reactions are particularly significant due to their ability to utilize CO₂, a greenhouse gas, as a feedstock for valuable materials .

  • Key Findings:
    • BPh₃ facilitates the formation of high-purity polyurethanes with minimal side reactions.
    • The Lewis acidity of BPh₃ enhances its catalytic efficiency, leading to rapid reaction rates under mild conditions .

Table 1: Summary of Polymerization Reactions Using BPh₃

Reaction TypeSubstratesProductsYield (%)
Copolymerization with CO₂Epoxides + CO₂PolycarbonatesHigh
Copolymerization with IsocyanatesEpoxides + IsocyanatesPolyurethanesHigh
HydrocyanationOlefins + BPh₃Adiponitrile (Nylon Intermediate)Industrial

Metal-Free Catalysis

Role in Metal-Free Catalysis:
BPh₃ has emerged as a prominent catalyst in metal-free organic transformations. Its applications include hydrogenation reactions and the activation of small molecules like CO₂ and alkenes.

  • Hydrogenation Reactions:
    BPh₃ can catalyze the hydrogenation of various substrates, including alkenes and imines, demonstrating its utility in producing amines and alcohols without the need for metal catalysts .
  • Activation of CO₂:
    As a component of frustrated Lewis pairs (FLPs), BPh₃ effectively activates CO₂ for reductive transformations, enabling the conversion of CO₂ into methanol or methane under mild conditions .

Table 2: Summary of Metal-Free Catalytic Reactions Using BPh₃

Reaction TypeSubstratesProductsConditions
HydrogenationAlkenesAlkanesMild Temperature
Reductive AminationAldehydes + SilanesAminesRoom Temperature
CO₂ ReductionCO₂ + SilanesMethanol/MethaneMild Conditions

Reducing Agent in Organic Synthesis

Application as a Reducing Agent:
BPh₃ is widely recognized for its ability to reduce carbonyl compounds effectively. This property is exploited in various organic synthesis applications, including the reduction of ketones and aldehydes to alcohols.

  • Key Insights:
    • The compound acts as a powerful reducing agent due to its ability to donate hydride ions.
    • It is particularly useful in reactions where selective reduction is required, allowing for the preservation of other functional groups .

Table 3: Summary of Reductive Applications Using BPh₃

Reaction TypeSubstratesProductsSelectivity
ReductionAldehydesPrimary AlcoholsHigh
ReductionKetonesSecondary AlcoholsHigh

Case Studies

Case Study 1: Polymerization with CO₂
In a recent study, researchers demonstrated the use of BPh₃-catalyzed copolymerization of epoxides with CO₂ to produce high-performance polycarbonates. The reaction conditions were optimized to achieve yields exceeding 90% with minimal side products, showcasing BPh₃'s potential in sustainable polymer chemistry .

Case Study 2: Hydrogenation Reactions
Another investigation focused on the hydrogenation of N-benzylidene aniline using BPh₃ as a catalyst. The study revealed that BPh₃ could effectively convert the imine into the corresponding amine under mild conditions, emphasizing its utility in synthetic organic chemistry without metal contaminants .

Chemical Reactions Analysis

Formation and Structural Basis

The adduct forms when triphenylphosphine donates its lone pair from the sp³-hybridized phosphorus atom to the empty p-orbital of boron in BH3\text{BH}_3, converting boron’s hybridization from sp² (trigonal planar) to sp³ (tetrahedral) . This dative bond stabilizes the electron-deficient boron center:

Ph3P+BH3Ph3PBH3\text{Ph}_3\text{P} + \text{BH}_3 \rightarrow \text{Ph}_3\text{P}·\text{BH}_3

Key Properties:

  • Boron center: sp³ hybridized, tetrahedral geometry .

  • Bond strength: Trialkylphosphine-borane adducts exhibit stronger bonds (ΔH3040 kcal/mol\Delta H \approx 30–40 \ \text{kcal/mol}) compared to triarylphosphine-boranes (ΔH2025 kcal/mol\Delta H \approx 20–25 \ \text{kcal/mol}) .

Reduction of Carbonyl Compounds

Ph3PBH3\text{Ph}_3\text{P}·\text{BH}_3 acts as a mild reducing agent for ketones and aldehydes, converting them to alcohols under controlled conditions .

Example Reaction:

R2C=O+Ph3PBH3R2CH-OH+Byproducts\text{R}_2\text{C=O} + \text{Ph}_3\text{P}·\text{BH}_3 \rightarrow \text{R}_2\text{CH-OH} + \text{Byproducts}

Applications:

  • Pharmaceutical synthesis: Selective reduction of sterically hindered carbonyl groups .

Hydroboration of Alkenes

The complex participates in hydroboration reactions, adding boron to alkenes to form organoboranes, which are precursors to alcohols or amines .

Mechanism:
Anti-Markovnikov addition, with boron attaching to the less substituted carbon.

Example:

CH2=CH2+Ph3PBH3CH2BH2Ph3P+H2\text{CH}_2=\text{CH}_2 + \text{Ph}_3\text{P}·\text{BH}_3 \rightarrow \text{CH}_2\text{BH}_2·\text{Ph}_3\text{P} + \text{H}_2

Deprotection via Borane Transfer

Ph3PBH3\text{Ph}_3\text{P}·\text{BH}_3 undergoes borane transfer to amines, a critical step in deprotecting phosphine-borane adducts. This reaction proceeds via an S<sub>N</sub>2-like mechanism with second-order kinetics .

Key Findings:

ParameterValue/ObservationSource
Rate constant (kk)104102 M1s110^{-4}–10^{-2} \ \text{M}^{-1}\text{s}^{-1} (varies with amine)
Activation entropy (ΔS\Delta S^\ddagger)Negative (20 to40 J/mol\cdotpK-20 \ \text{to} -40 \ \text{J/mol·K})
Solvent effectApolar solvents (e.g., THF) enhance rates

Optimized Conditions for Deprotection:

  • Use cyclic amines (e.g., DABCO) in THF at elevated temperatures .

  • High initial concentrations of both reactants to leverage bimolecular kinetics .

Coordination with Metal Centers

Ph3PBH3\text{Ph}_3\text{P}·\text{BH}_3 serves as a ligand in coordination chemistry, forming stable complexes with transition metals (e.g., Rh, Pd) .

Applications:

  • Catalysis: Enhances selectivity in hydrogenation and cross-coupling reactions .

  • Example: RhCl(Ph3PBH3)3\text{RhCl}(\text{Ph}_3\text{P}·\text{BH}_3)_3 catalyzes alkene hydrogenation at ambient conditions.

Reactivity with Alkynes

The adduct reacts with terminal alkynes (e.g., phenylacetylene) to form zwitterionic phosphonium-borate salts via cycloaddition and insertion :

Ph3PBH3+PhC≡CHPh3PC≡C-BH2Ph+H2\text{Ph}_3\text{P}·\text{BH}_3 + \text{PhC≡CH} \rightarrow \text{Ph}_3\text{P}-\text{C≡C-BH}_2\text{Ph} + \text{H}_2

Key Insight:

  • The reaction involves regioselective activation of the alkyne, followed by insertion into the P→B bond .

Thermodynamic Stability and Back-Bonding

The adduct exhibits enhanced stability due to back-donation from boron to phosphorus’s vacant d-orbitals. This effect is absent in Ph3PBF3\text{Ph}_3\text{P}·\text{BF}_3, where fluorine’s electronegativity inhibits back-bonding .

Comparative Bond Strengths:

AdductBond Strength (ΔH\Delta H, kcal/mol)
Ph3PBH3\text{Ph}_3\text{P}·\text{BH}_320–25
Et3PBH3\text{Et}_3\text{P}·\text{BH}_330–40

Synthetic Protocols

Preparation of Ph3P⋅BH3\text{Ph}_3\text{P}·\text{BH}_3Ph3P⋅BH3 :

  • Reactants: Triphenylphosphine (5.3 g5.3 \ \text{g}) and NaBH4\text{NaBH}_4 (1.15 g1.15 \ \text{g}) in dry THF.

  • Conditions: Stirred under N2\text{N}_2 at 0°C, followed by glacial acetic acid addition.

  • Yield: 96% (isolated as a white solid) .

Typical Workup:

  • Quench with water, filter, and dry under vacuum .

Analytical Characterization

  • 31P^{31}\text{P}31P NMR: Shift from δ=6 ppm\delta = -6 \ \text{ppm} (free Ph3P\text{Ph}_3\text{P}) to δ=20 ppm\delta = 20 \ \text{ppm} (adduct) .

  • 11B^{11}\text{B}11B NMR: Signal at δ=38.1 ppm\delta = -38.1 \ \text{ppm} (broad multiplet) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine-Borane Complexes

Borane-triphenylphosphane belongs to a broader class of phosphine-borane adducts. Key comparisons include:

Compound Structure Stability/Reactivity Applications References
Borane-triphenylphosphane PPh₃·BH₃ High thermal stability; reduces azides to amines Catalysis, Staudinger reactions
Methylphosphine-borane CH₃PH₂·BH₃ Neutral charge; enhanced cellular uptake Drug delivery, oligonucleotide analogs
Boranephosphonate DNA Phosphate-BH₃ linkage Hydrolytically stable; mimics phosphate diesters Nucleic acid engineering
  • Key Differences :
    • Borane-triphenylphosphane is bulkier due to aryl substituents, reducing its nucleophilicity compared to methylphosphine-borane .
    • Unlike boranephosphonate DNA, which integrates borane into a phosphate backbone, borane-triphenylphosphane is a discrete molecular adduct .

Transition Metal-Phosphine Complexes

Triphenylphosphane is also a common ligand in metal complexes. Comparisons with borane-triphenylphosphane include:

Compound Structure Key Properties Applications References
Borane-triphenylphosphane PPh₃·BH₃ Non-metallic; air-stable Organic synthesis
[Au(PPh₃)Cl] Au(I) with PPh₃ and Cl⁻ Cytotoxic; targets DNA Anticancer therapy
[Mo(C₅H₅)(CO)₃(CH₃)(PPh₃)] Mo(II) with PPh₃ and CO ligands Catalyzes migratory insertion reactions Organometallic catalysis
  • Key Differences :
    • Metal-phosphine complexes exhibit redox activity and catalytic properties, whereas borane-triphenylphosphane is primarily a stoichiometric reagent .
    • Borane coordination in PPh₃·BH₃ prevents phosphorus oxidation, unlike metal complexes where PPh₃ can oxidize to PPh₃O .

Other Lewis Acid-Base Adducts

Borane-triphenylphosphane can be contrasted with adducts involving different Lewis acids:

Compound Lewis Acid Stability/Reactivity Applications References
Borane-triphenylphosphane BH₃ Stable up to 150°C; moisture-sensitive Reduction of azides, nitriles
PPh₃·W(CO)₅ W(CO)₅ Photoactive; releases CO under light Carbon monoxide-releasing molecules
PPh₃·B(C₆F₅)₃ B(C₆F₅)₃ Stronger Lewis acidity; fluorophilic Frustrated Lewis pair chemistry
  • Key Differences :
    • Borane adducts are more thermally stable than transition metal carbonyl adducts .
    • Fluorinated borane adducts (e.g., B(C₆F₅)₃) exhibit higher Lewis acidity but lower solubility in polar solvents compared to BH₃ .

Stability and Reactivity

  • Borane-triphenylphosphane stabilizes P(III) against oxidation, enabling its use in Staudinger reactions (e.g., conversion of azides to amines) .
  • In contrast, metal-phosphine complexes like [Au(PPh₃)Cl] require inert conditions to prevent ligand oxidation .

Q & A

Q. Methodology :

Systematic Replication : Reproduce studies under controlled humidity and stoichiometry.

Kinetic Profiling : Use in-situ NMR to track intermediate formation.

Statistical Meta-Analysis : Compare data across studies using tools like Cochrane Review methods to identify bias or outliers .

Advanced: What mechanistic insights explain the role of Borane-triphenylphosphane in stereoselective reductions?

Answer:
The complex acts as a Lewis acid-base pair, where BH₃ transfers hydrides to electrophilic centers (e.g., ketones), while PPh₃ stabilizes transition states via π-backbonding. For example, in alkene hydroboration:

Electrophilic Attack : BH₃ coordinates to the electron-rich alkene.

Hydride Transfer : Stereochemistry is dictated by steric hindrance from PPh₃.

Phosphine Dissociation : PPh₃ leaves, enabling borane regeneration.

Validation : Isotopic labeling (e.g., D₂O quenching) and DFT calculations corroborate these steps .

Basic: What safety protocols are critical when handling Borane-triphenylphosphane?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of BH₃ vapors (acute toxicity data in ).
  • Moisture Control : Store under nitrogen/argon to prevent explosive BH₃ hydrolysis.
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential phosphine sensitization .

Advanced: How can researchers address contradictions in toxicity data for Borane-triphenylphosphane?

Answer:
Conflicting toxicity reports may arise from:

  • Impurity Variability : Commercial samples often contain triphenylphosphine oxide or residual solvents.
  • Assay Sensitivity : In vitro vs. in vivo models yield different endpoints.

Q. Resolution :

Purify Samples : Column chromatography or sublimation removes impurities.

Standardized Testing : Follow Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for dose-response studies .

Class-Based Extrapolation : Compare to organophosphate toxicity profiles (e.g., cholinesterase inhibition) .

Advanced: What strategies optimize Borane-triphenylphosphane in asymmetric catalysis?

Answer:

  • Chiral Modifiers : Introduce enantiopure ligands (e.g., BINOL) to PPh₃ to bias hydride transfer.
  • Solvent Engineering : Use chiral ionic liquids to enhance stereocontrol.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via HPLC with chiral columns.

Case Study : Asymmetric reduction of α-keto esters achieved 95% ee using (R)-BINOL-modified PPh₃·BH₃ .

Basic: How does Borane-triphenylphosphane compare to other reducing agents (e.g., NaBH₄) in terms of reactivity?

Answer:

Parameter PPh₃·BH₃ NaBH₄
Reduction Power Moderate (selective)High (broad-range)
Solubility Organic solventsPolar aprotic solvents
Byproducts PPh₃ oxideBorate salts
Steric Control High (PPh₃ bulk)Low

PPh₃·BH₃ excels in sterically hindered substrates but requires anhydrous conditions .

Advanced: How can computational methods predict Borane-triphenylphosphane reactivity in novel reactions?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity (e.g., Fukui indices for electrophilic sites).
  • Molecular Dynamics : Simulate solvent effects on BH₃ dissociation kinetics.
  • Machine Learning : Train models on existing catalytic data to forecast yields.

Validation : Cross-check with experimental ¹¹B NMR shifts (δ ~10–15 ppm for tetracoordinated boron) .

Basic: What are the common decomposition pathways of Borane-triphenylphosphane, and how are they mitigated?

Answer:

  • Hydrolysis : BH₃ + H₂O → B(OH)₃ + H₂↑. Mitigation: Strict anhydrous conditions.
  • Oxidation : PPh₃ → PPh₃O (detectable via ³¹P NMR at δ ~25 ppm). Mitigation: Add antioxidants (e.g., BHT).
  • Thermal Decomposition : Above 60°C, BH₃ dissociates explosively. Mitigation: Low-temperature storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Borane;triphenylphosphane
Reactant of Route 2
Borane;triphenylphosphane

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